molecular formula C19H22ClN3O3S B2834755 3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897612-19-0

3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

Cat. No. B2834755
M. Wt: 407.91
InChI Key: PQEPDSVAHDIKFM-UHFFFAOYSA-N
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Description

“3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is a chemical compound with the molecular formula C19H22ClN3O3S and a molecular weight of 407.911. It is offered by several chemical suppliers21.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide”. However, related compounds have been synthesized through various methods, such as the alkylation reaction of corresponding amines with alkylating reagents3. Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts4.



Molecular Structure Analysis

The exact molecular structure of “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is not available in the retrieved data. However, the molecular formula suggests it contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms1.



Chemical Reactions Analysis

Specific chemical reactions involving “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not available in the retrieved data. However, related compounds have been involved in various chemical reactions, such as the cyclization of 1,2-diamine derivatives with sulfonium salts4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not available in the retrieved data. However, its molecular formula is C19H22ClN3O3S and it has a molecular weight of 407.911.


Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with structural similarities to 3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, demonstrated potential in the development of selective class III agents for cardiac electrophysiological activity. These compounds have been found to possess potency in vitro comparable to that of known class III agents, indicating their potential application in managing arrhythmias (Morgan et al., 1990).

Metabolic Studies

A related compound, GDC-0449 (vismodegib), which shares a similar structural motif with sulfonamides, underwent extensive metabolic studies in rats and dogs. These studies revealed significant insights into the metabolic fate and disposition of such compounds, providing a basis for understanding the metabolism of similar sulfonamide derivatives (Yue et al., 2011).

Anticancer Activity

Research into indapamide derivatives, which are structurally related to sulfonamide benzamides, has shown that these compounds possess proapoptotic activity against cancer cell lines, highlighting their potential as anticancer agents. Specifically, certain derivatives demonstrated significant growth inhibition in melanoma cell lines, suggesting their application in cancer treatment (Yılmaz et al., 2015).

Synthetic Methodologies

The synthesis of various benzamide derivatives, including those with sulfonamide groups, has been explored for their potential biological and pharmacological properties. These synthetic methodologies contribute to the development of new drugs and materials with potential applications in medicine and industry (Patel et al., 2009).

Inhibitors of Bacterial Secretion Systems

Compounds structurally related to 3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide have been investigated as inhibitors of type III secretion systems in bacteria. These systems are critical for the pathogenicity of various bacteria, making these inhibitors potential candidates for the development of new antibacterial therapies (Kauppi et al., 2007).

Safety And Hazards

The specific safety and hazards associated with “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not available in the retrieved data.


Future Directions

The future directions for “3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” are not specified in the retrieved data. However, related compounds have been synthesized and evaluated for their potential as therapeutic agents35.


Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-17-6-4-5-16(15-17)19(24)21-9-14-27(25,26)23-12-10-22(11-13-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEPDSVAHDIKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

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